molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No. B1677500
Key on ui cas rn: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
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Patent
US04968835

Procedure details

439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([OH:4])(=[O:3])=[O:2].[NH3+:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+]>[NH2:6][C:7]1[C:8]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:9][CH:10]=[CH:11][CH:12]=1.[NH2:13][C:14]1[C:19]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:18][C:17]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:16][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[NH3+]C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was separated off
CUSTOM
Type
CUSTOM
Details
residual aniline was removed by extraction with methylene chloride (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.7%
Name
Type
product
Smiles
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.02%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04968835

Procedure details

439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([OH:4])(=[O:3])=[O:2].[NH3+:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+]>[NH2:6][C:7]1[C:8]([S:1]([OH:5])(=[O:3])=[O:2])=[CH:9][CH:10]=[CH:11][CH:12]=1.[NH2:13][C:14]1[C:19]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:18][C:17]([S:1]([OH:5])(=[O:4])=[O:3])=[CH:16][CH:15]=1 |f:0.1,3.4|

Inputs

Step One
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[NH3+]C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
was separated off
CUSTOM
Type
CUSTOM
Details
residual aniline was removed by extraction with methylene chloride (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=CC1)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.7%
Name
Type
product
Smiles
NC=1C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.02%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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